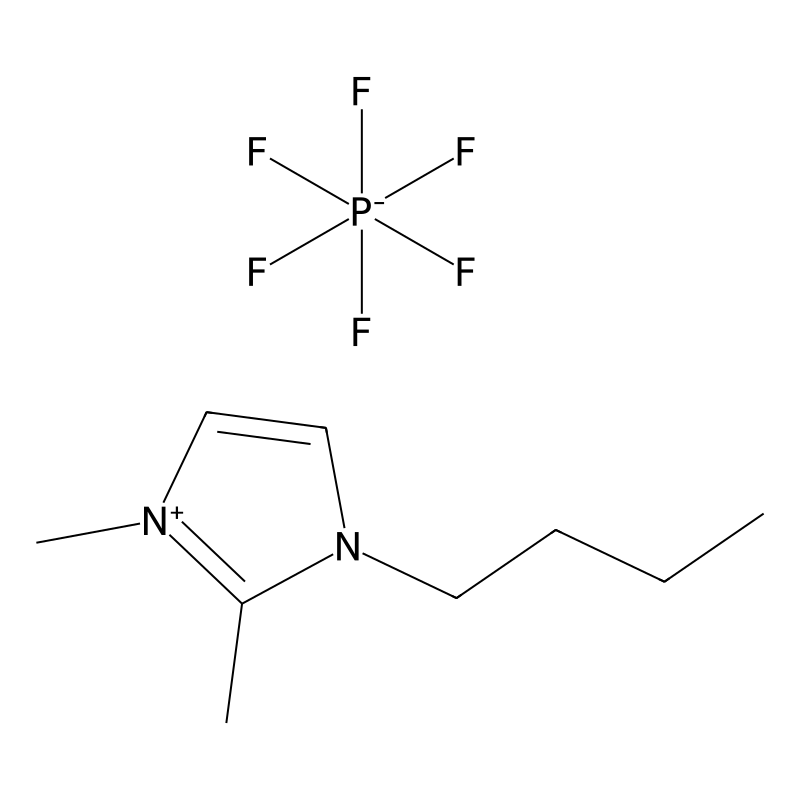

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Solvent

One promising application of [C1-C4][DMIm][PF6] is as a green solvent for various chemical processes. Traditional organic solvents often have drawbacks like high volatility, flammability, and toxicity, contributing to environmental concerns. Ionic liquids, including [C1-C4][DMIm][PF6], offer a more environmentally friendly alternative. Research has shown the effectiveness of [C1-C4][DMIm][PF6] in:

- Extracting endosulfan from water: Endosulfan is a harmful pesticide, and its removal from water is crucial for environmental protection. Studies have demonstrated the ability of [C1-C4][DMIm][PF6] to effectively extract endosulfan from aqueous solutions through a process called supported liquid membrane extraction [].

Electrode Material

Another interesting application of [C1-C4][DMIm][PF6] lies in the field of electrochemistry. Its unique properties make it suitable for use in the development of novel electrode materials. Research has explored the use of [C1-C4][DMIm][PF6] as:

- Binder in carbon paste electrodes: These electrodes are used for various electrochemical applications, including the detection of biomolecules. Studies have shown that [C1-C4][DMIm][PF6] can act as an effective binder in carbon paste electrodes, improving their stability and performance for detecting adenosine-5′-triphosphate (ATP) in injection samples [].

Biphasic Catalysis

[C1-C4][DMIm][PF6] can also be employed in biphasic catalysis, where reactions occur in two immiscible liquid phases. This approach offers several advantages, such as easier product separation and catalyst recycling. Research has investigated the use of [C1-C4][DMIm][PF6] in:

- Norbornene ring-opening metathesis polymerization (ROMP): This technique is used to synthesize various polymers. Studies have shown that [C1-C4][DMIm][PF6] can be used as a component of the biphasic reaction medium, along with toluene, for efficient ROMP of norbornene.

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol. This compound is characterized by its imidazolium cation and hexafluorophosphate anion, which contribute to its unique properties, such as low volatility and thermal stability. It appears as a white to pale yellow crystalline solid or powder and has a melting point of approximately 43 °C .

Several methods exist for synthesizing 1-butyl-2,3-dimethylimidazolium hexafluorophosphate:

- Direct synthesis: This involves the reaction of 1-butyl-2,3-dimethylimidazole with hexafluorophosphoric acid. The process typically requires controlled conditions to ensure purity and yield.

- Ion exchange methods: This approach utilizes commercially available salts to exchange the anion in an imidazolium salt with hexafluorophosphate, providing a straightforward route to the desired compound .

Interaction studies involving 1-butyl-2,3-dimethylimidazolium hexafluorophosphate have focused on its behavior in various environments:

- Metal ion interactions: The compound can form stable complexes with transition metals, which has implications for catalysis and materials science.

- Biocompatibility assessments: Investigations into its interactions with biological systems are ongoing to evaluate its safety and potential therapeutic uses .

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate shares similarities with other ionic liquids but possesses unique characteristics due to its specific cation and anion combination. Here are some comparable compounds:

| Compound Name | Cation Type | Anion Type | Unique Features |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium hexafluorophosphate | Imidazolium | Hexafluorophosphate | Lower viscosity than 1-butyl variant |

| 1-Methyl-3-octylimidazolium tetrafluoroborate | Imidazolium | Tetrafluoroborate | Higher thermal stability |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Imidazolium | Bis(trifluoromethylsulfonyl)imide | Enhanced solubility in organic solvents |

The uniqueness of 1-butyl-2,3-dimethylimidazolium hexafluorophosphate lies in its balance between hydrophobicity and ionic conductivity, making it particularly suitable for applications requiring both properties. Its specific structural features allow it to function effectively as a solvent and electrolyte while maintaining stability under various conditions .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant